Dibenzyl glutamic acid

Description

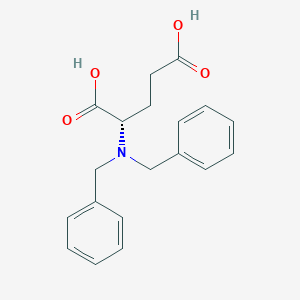

Dibenzyl glutamic acid refers to a derivative of glutamic acid where the carboxylic acid groups are esterified with benzyl groups. Glutamic acid, a non-essential amino acid, contains two carboxylic acid groups (α- and γ-carboxyl) and one amino group. In its dibenzyl ester form, both carboxyl groups are protected by benzyl esters, rendering the compound more lipophilic and stable under certain chemical conditions. This modification is commonly employed in synthetic chemistry to prevent undesired side reactions during peptide synthesis or drug development .

Structurally, this compound (C${19}$H${21}$NO$4$) differs from glutamic acid (C$5$H$9$NO$4$) by the addition of two benzyl groups, increasing its molecular weight to ~311.4 g/mol (for the glutarate variant; see Table 1). The benzyl esters can be hydrolyzed enzymatically or chemically to regenerate the free carboxylic acids, making dibenzyl esters useful as prodrugs .

Properties

IUPAC Name |

(2S)-2-(dibenzylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVZEHJXSIVHEP-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl glutamic acid can be synthesized from L-glutamic acid and benzyl alcohol. The reaction typically involves the use of cyclohexane as a water azeotroping solvent, which helps in achieving high yields. The process includes the esterification of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process may also involve additional purification steps to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl glutamic acid undergoes various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to remove the benzyl groups, yielding glutamic acid.

Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.

Major Products Formed:

Oxidation: Formation of benzyl carboxylic acids.

Reduction: Formation of glutamic acid.

Substitution: Formation of various substituted glutamic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview

Dibenzyl glutamic acid serves as a key intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.

Key Findings

- Neurological Disorders : Research indicates that derivatives of this compound can improve the pharmacokinetic profiles of drugs targeting brain functions, potentially aiding in conditions such as Alzheimer's and Parkinson's disease .

- Synthesis Intermediates : The compound is utilized in the synthesis of various bioactive molecules, making it a valuable resource in drug discovery and development processes .

| Application Area | Specific Use Cases | Impact on Drug Development |

|---|---|---|

| Neurological Disorders | Synthesis of drugs for cognitive impairments | Enhanced efficacy and specificity |

| General Pharmaceuticals | Intermediate in drug synthesis | Facilitates the development of new medications |

Biochemical Research

Overview

In biochemical research, this compound is employed to study amino acid metabolism and neurotransmitter function. It provides insights into brain chemistry and potential treatments for cognitive impairments.

Case Studies

- A study demonstrated that this compound derivatives could modulate neurotransmitter release, indicating their role in synaptic transmission .

- Another research highlighted its utility in understanding metabolic pathways involving amino acids, contributing to the knowledge base for metabolic disorders .

| Research Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Function | Modulation of neurotransmitter release | Potential therapeutic targets for cognitive disorders |

| Amino Acid Metabolism | Insights into metabolic pathways | Understanding metabolic disorders |

Food Industry

Overview

this compound is recognized for its flavor-enhancing properties, particularly contributing to the umami taste in food products. This application appeals to consumers seeking natural flavoring alternatives.

Usage Statistics

- Used widely in processed foods to enhance flavor profiles.

- Increasing consumer demand for natural flavor enhancers has led to its growing popularity in food formulations.

| Application Area | Specific Use Cases | Market Trends |

|---|---|---|

| Flavor Enhancement | Used in sauces, snacks, and seasonings | Rising demand for natural flavoring agents |

Cosmetic Formulations

Overview

The compound is incorporated into skincare products due to its moisturizing properties. It helps improve skin hydration and texture.

Research Insights

- Studies have shown that this compound can enhance skin barrier function and hydration levels when included in cosmetic formulations .

- Its application in creams and lotions has been linked to improved skin texture and elasticity.

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Skincare Products | Included in moisturizers and anti-aging creams | Enhanced hydration and improved skin texture |

Agrochemicals

Overview

this compound finds applications in developing fertilizers and plant growth regulators, promoting healthier crop yields.

Impact Studies

- Research indicates that formulations containing this compound can enhance nutrient uptake in plants .

- Its use as a growth regulator has shown promising results in increasing crop productivity while reducing the need for synthetic fertilizers.

| Application Area | Specific Use Cases | Environmental Impact |

|---|---|---|

| Fertilizers | Used in organic fertilizer formulations | Promotes sustainable agricultural practices |

| Plant Growth Regulators | Enhances plant growth | Reduces reliance on synthetic agrochemicals |

Mechanism of Action

The mechanism of action of dibenzyl glutamic acid involves its interaction with specific molecular targets and pathways. It can be incorporated into proteins through genetic code expansion, allowing for site-specific modifications. This enables the study of protein functions and interactions at a molecular level . The compound can also act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Aspartic Acid Dibenzyl Ester

Aspartic acid, structurally analogous to glutamic acid but with a shorter side chain (β-carboxyl instead of γ-carboxyl), also forms dibenzyl esters. DL-Aspartic acid dibenzyl ester p-toluenesulfonate (C${25}$H${27}$NO$_7$S, MW 485.55 g/mol) is a protected form used in peptide synthesis. Key differences include:

- Side-chain length : Glutamic acid’s additional methylene group increases steric bulk and alters binding affinity in biological systems. For example, interleukin-1β converting enzyme (ICE) inhibitors derived from aspartic acid exhibit higher efficacy than glutamic acid analogs due to spatial constraints in the enzyme’s active site .

- Solubility : Aspartic acid derivatives are generally more polar than glutamic acid analogs, though both dibenzyl esters reduce water solubility significantly .

Glutamic Acid Derivatives: Methyl Esters vs. Dibenzyl Esters

- Glutamic acid γ-methyl ester (C$6$H${11}$NO$_4$, MW 161.16 g/mol) protects only the γ-carboxyl group. Unlike dibenzyl esters, methyl esters are smaller and less lipophilic, offering faster hydrolysis rates but lower membrane permeability .

- Dibenzyl esters provide enhanced stability in acidic environments and sustained release profiles, making them preferable for prodrug designs targeting esterase-rich tissues .

Dibenzyl Glutarate (Non-Amino Acid Analogs)

1,5-Dibenzyl glutarate (C${19}$H${20}$O$_4$, MW 312.4 g/mol) is a diester of glutaric acid, a dicarboxylic acid lacking the amino group. This compound is used in polymer chemistry and as a plasticizer. Key distinctions:

- Functional groups: The absence of an amino group eliminates zwitterionic behavior, reducing water solubility (logP 3.2 vs. ~1.5 for dibenzyl glutamic acid) .

- Applications: Unlike amino acid derivatives, glutarate esters are rarely used in pharmaceuticals but serve as intermediates in material science .

Phosphonate Derivatives

Protected glutamic acid analogs with dibenzyl phosphonates (e.g., compounds 6 and 9 in ) exhibit improved bioavailability compared to free phosphonic acids. These esters are hydrolyzed intracellularly, releasing active metabolites. In contrast, this compound esters primarily target carboxyl group protection rather than phosphate-related pathways.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Key Research Findings

Synthetic Utility: this compound esters are critical in peptide synthesis, enabling selective deprotection of carboxyl groups under hydrogenolysis conditions .

Prodrug Design : Benzyl esters enhance blood-brain barrier penetration in neuroactive compounds (e.g., ZJ43), with hydrolysis rates tunable via ester substituents .

Biological Specificity: Even minor structural changes (e.g., aspartic vs. glutamic acid) drastically alter enzyme binding, emphasizing the need for precision in drug design .

Q & A

Q. What are the established synthetic routes for dibenzyl glutamic acid esters, and how is purity optimized?

this compound esters are synthesized via benzylation of glutamic acid using benzyl halides in alkaline conditions. A common protocol involves protecting the α-amino and γ-carboxyl groups of glutamic acid with benzyl groups, followed by purification via recrystallization or column chromatography . Purity verification employs thin-layer chromatography (TLC) to confirm single-spot development and quantitative NMR to assess esterification efficiency. For example, TLC analysis after hydrolysis (as in γ-PGA purity checks) ensures no residual reactants remain .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- FT-IR Spectroscopy : Confirms ester bond formation (e.g., C=O stretch at ~1,740 cm⁻¹) and absence of free carboxylic acid groups .

- Mass Spectrometry : Determines molecular weight (e.g., exact mass of 499.166 Da for D-glutamic acid dibenzyl ester p-toluenesulfonate ).

- SEM/TEM : Visualizes crystallinity and particle morphology, critical for assessing solubility and formulation stability .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

Chiral HPLC or polarimetry ensures enantiomeric purity. For D-glutamic acid derivatives, comparison with L-isomer retention times or optical rotation values (e.g., [α]D²⁵ = +27° for the D-form) confirms configuration . Enzymatic assays using L-glutamate-specific dehydrogenases can further rule out racemization .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in enhancing drug conjugate stability?

The benzyl groups sterically shield the ester bonds, reducing hydrolysis rates in physiological conditions. Studies on analogous γ-PGA-alum complexes show that hydrophobic interactions improve antigen loading and slow release kinetics . For dibenzyl derivatives, molecular dynamics simulations predict enhanced stability via π-π stacking between benzyl groups and aromatic residues in target proteins .

Q. How do conflicting solubility profiles of this compound in polar vs. nonpolar solvents impact formulation design?

Contradictions arise from varying benzylation degrees and counterion effects (e.g., p-toluenesulfonate vs. hydrochloride salts). Methodologically, solubility can be optimized by:

Q. What strategies address discrepancies in reported bioactivity data for this compound derivatives?

Contradictions may stem from differences in cell models or impurity profiles. Researchers should:

- Standardize assays using primary dendritic cells (DCs) or validated cell lines (e.g., B16F10) to ensure reproducibility .

- Perform dose-response curves to differentiate intrinsic activity from cytotoxicity (e.g., via LDH or CCK-8 assays) .

- Cross-validate findings with orthogonal methods (e.g., ELISA for cytokine profiling and flow cytometry for DC activation markers) .

Methodological Considerations

- Data Interpretation : For structural-activity relationships, combine computational modeling (e.g., docking studies) with mutational analyses to identify critical residues .

- Ethical Reporting : Adhere to ICMJE guidelines for detailing chemical synthesis steps, including reagent purities, storage conditions, and safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.